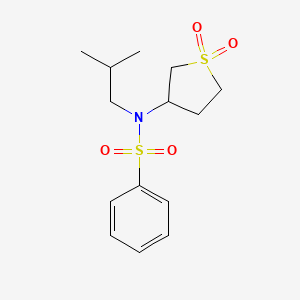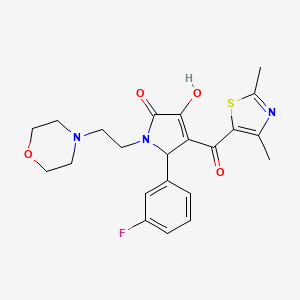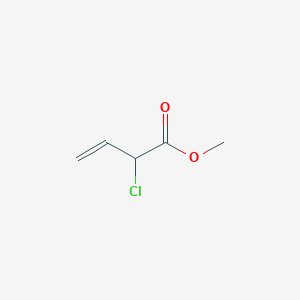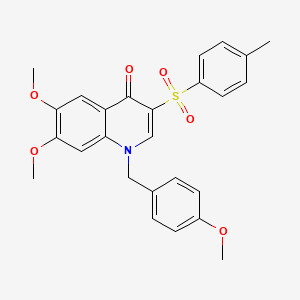
1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound, also known as CPPP, is a pyrazolone derivative that has been synthesized using various methods.
Mecanismo De Acción
1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one exerts its pharmacological effects by binding to the serotonin transporter (SERT) and inhibiting the reuptake of serotonin. This leads to an increase in the extracellular levels of serotonin, which in turn activates the serotonin receptors and produces the desired effects.
Biochemical and Physiological Effects:
This compound has been found to produce several biochemical and physiological effects, including analgesia, anti-inflammatory effects, anxiolytic effects, and antidepressant effects. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in neuronal survival and plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one has several advantages as a research tool, including its potent pharmacological effects, selectivity, and ease of synthesis. However, it also has some limitations, including its potential toxicity and the need for further studies to determine its long-term effects.
Direcciones Futuras
1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one has several potential future directions, including further studies to determine its safety and efficacy in humans, its potential use as a therapeutic agent for various conditions, and its use as a research tool for studying the role of serotonin in various physiological and pathological conditions. Additionally, further studies are needed to determine the potential of this compound as a drug candidate for the treatment of chronic pain and inflammatory conditions.
Métodos De Síntesis
1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one can be synthesized using several methods, including the reaction of 3-(cyclopropylmethoxy)pyrrolidine with 1H-pyrazole-1-carboxaldehyde in the presence of a base. Another method involves the reaction of 3-(cyclopropylmethoxy)pyrrolidine with 1H-pyrazole-1-carboxylic acid in the presence of a coupling agent.
Aplicaciones Científicas De Investigación
1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)propan-1-one has been extensively studied for its potential use in various fields, including medicinal chemistry, neuroscience, and drug discovery. It has been found to exhibit potent analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of chronic pain and inflammatory conditions. This compound has also shown promising results in the treatment of anxiety and depression, as it acts as a selective serotonin reuptake inhibitor.
Propiedades
IUPAC Name |
1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2-pyrazol-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-11(17-7-2-6-15-17)14(18)16-8-5-13(9-16)19-10-12-3-4-12/h2,6-7,11-13H,3-5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWLJWWMNMOJAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)OCC2CC2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-N-[2-[3-(dimethylcarbamoyl)phenyl]ethyl]pyridine-3-carboxamide](/img/structure/B2782328.png)
![methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-isopropylphenyl)sulfonyl]acrylate](/img/structure/B2782330.png)




![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2782337.png)

![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(5-methylpyrazin-2-yl)methanone](/img/structure/B2782339.png)
![1-(2,6-Dimethylphenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine](/img/structure/B2782346.png)

![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide](/img/structure/B2782348.png)
![N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)-4-phenylbenzamide](/img/structure/B2782350.png)
![5-methyl-2-phenyl-7-(4-(4-phenylbutanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2782351.png)